Scientific Field: Biomass Conversion and Biorefinery
Summary of Application: Isorhapontin is a polyphenolic stilbene glucoside found in the fresh bark of Norway spruce trees.
Results: The total average stilbenoid content of the inner bark varied from 70 to 110 mg/g of dry weight (DW). Sampling position in the stem and growing site explained over 50% of the total variance in stilbenoid content.
Scientific Field: Chemistry
Methods of Application: The study aimed to investigate the stability of these stilbenes and the effects of fluorescent and UV light and storage on their stability.
Scientific Field: Plant Physiology
Summary of Application: Isorhapontin, along with other hydroxystilbene glucosides, is incorporated into the lignin polymer in Norway spruce (Picea abies) bark.
Methods of Application: The study found that the hydroxystilbene glucosides isorhapontin and, at lower levels, astringin (piceatannol-O-glucoside) and piceid (resveratrol-O-glucoside) are incorporated into the lignin structure through β-ether bonds.
Summary of Application: Isorhapontin, along with other stilbenes such as astringin and their aglucones piceatannol and isorhapontigenin, have potential future applications as drugs, preservatives and other functional ingredients due to their antioxidative, antibacterial and antifungal properties.
Results: The stilbenes undergo a trans to cis isomerisation under extended UV irradiation by intramolecular cyclisation (by the formation of a new C-C bond and the loss of two hydrogens) to phenanthrene structures.
Isorhapontin is a naturally occurring stilbenoid glycoside, primarily identified in various plant species such as Gnetum montanum and Veratrum taliense. Its chemical formula is C21H24O9, and it features a structure characterized by a stilbene backbone with a glucoside moiety. This compound is notable for its diverse biological activities, including antioxidant, antibacterial, and antifungal properties, making it a subject of interest in both pharmacological and agricultural research .
Isorhapontin exhibits a range of biological activities:
The biosynthesis of isorhapontin involves several enzymatic steps:
Isorhapontin has several applications across various fields:
Studies have shown that isorhapontin interacts with various biological targets:
Several compounds share structural similarities with isorhapontin. Here are some notable examples:
Compound | Structure Type | Unique Features |
---|---|---|
Resveratrol | Stilbenoid | Known for cardiovascular benefits and anti-aging properties. |
Piceatannol | Stilbenoid | Exhibits anti-inflammatory properties; structurally similar but lacks glucoside. |
Astringin | Stilbenoid Glycoside | Similar biosynthetic pathway; known for potent antioxidant activity. |
Isorhapontigenin | Stilbenoid | Found in wine grapes; exhibits unique bioactivity against pathogens. |
Isorhapontin's unique glycoside structure differentiates it from these compounds by enhancing its solubility and bioactivity in biological systems, making it particularly valuable in pharmaceutical applications.